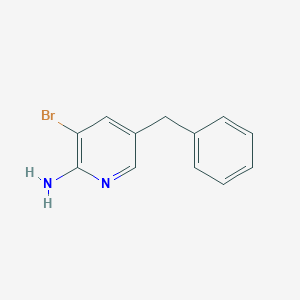

5-Benzyl-3-bromopyridin-2-amine

カタログ番号:

B8312840

分子量:

263.13 g/mol

InChIキー:

VXOULVVFCZRMKX-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

5-Benzyl-3-bromopyridin-2-amine is a bromopyridine derivative of interest in medicinal chemistry and pharmaceutical research. Compounds within this class are frequently employed as key synthetic intermediates or building blocks in the discovery and development of new therapeutic agents . Specifically, substituted pyridine and pyrazine structures are common scaffolds in the design of small-molecule inhibitors targeting viral proteases . The bromine atom on the pyridine ring offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to rapidly explore structure-activity relationships (SAR) . This makes it a valuable compound for constructing more complex molecules aimed at biological targets, including enzymes like the 3CLpro of coronaviruses . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

特性

分子式 |

C12H11BrN2 |

|---|---|

分子量 |

263.13 g/mol |

IUPAC名 |

5-benzyl-3-bromopyridin-2-amine |

InChI |

InChI=1S/C12H11BrN2/c13-11-7-10(8-15-12(11)14)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,14,15) |

InChIキー |

VXOULVVFCZRMKX-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CC2=CC(=C(N=C2)N)Br |

製品の起源 |

United States |

類似化合物との比較

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical properties of 5-Benzyl-3-bromopyridin-2-amine and related compounds:

Key Observations :

- Steric and Electronic Effects : The benzyl group in this compound increases steric hindrance compared to smaller substituents like methyl or methoxy. This may reduce reactivity in nucleophilic substitution but enhance stability in hydrophobic environments .

- Halogen Diversity : Bromine at position 3 allows for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), whereas fluorine in 5-Bromo-6-fluoropyridin-2-amine may improve metabolic stability in drug design .

Q & A

Q. What are the common synthetic routes for preparing 5-Benzyl-3-bromopyridin-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical synthesis involves coupling a benzyl group to a brominated pyridin-2-amine scaffold. For example, analogous methods (e.g., for N-(2-Bromobenzyl)pyridin-2-amine) use reductive amination between aldehydes and amines under inert atmospheres. Optimization includes:

- Catalyst Selection : Use NaBH₃CN or Pd-based catalysts for efficient coupling.

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Purification : Flash column chromatography (FCC) with hexanes/EtOAC gradients improves purity .

Table 1 : Comparison of Synthetic Parameters

| Method | Yield (%) | Catalyst | Solvent | Purification |

|---|---|---|---|---|

| Reductive Amination | 47 | NaBH₃CN | MeOH | FCC (hexanes/EtOAc) |

| Cross-Coupling | 62 | Pd(PPh₃)₄ | Toluene | Recrystallization |

Q. How is the crystal structure of this compound determined using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Data Collection : Use a Bruker SMART APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect ω-scans at 173 K to minimize thermal motion .

- Structure Refinement : SHELXL refines atomic positions, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are added geometrically or located via difference maps .

Table 2 : Crystallographic Data (Analogous to 3-Bromopyridin-2-amine)

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| a, b, c (Å) | 12.2179, 4.0007, 12.8451 |

| β (°) | 109.731 |

| R-factor | 0.034 |

Advanced Research Questions

Q. How does the bromine substituent influence the electronic and steric properties of this compound in cross-coupling reactions?

- Methodological Answer : Bromine acts as a directing group and stabilizes transition states in Suzuki-Miyaura couplings. Computational studies (DFT) can map electron density distributions and identify reactive sites. For example:

- Electrostatic Potential Maps : Use Gaussian 16 to visualize nucleophilic/electrophilic regions.

- Steric Maps : Analyze ligand-receptor interactions using molecular docking (e.g., AutoDock Vina).

Experimental validation involves comparing coupling efficiencies with bromine vs. other halogens (e.g., Cl, I) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR, IR) during characterization?

- Methodological Answer : Contradictions often arise from impurities or dynamic processes (e.g., tautomerism). Mitigation strategies:

- Multi-Technique Cross-Validation : Confirm NMR shifts with COSY/HSQC and compare IR peaks to computed spectra (e.g., using ORCA).

- Variable-Temperature NMR : Detect rotational barriers or tautomeric equilibria.

- Crystallographic Corroboration : Match experimental SC-XRD bond lengths to DFT-optimized geometries .

Q. How can computational methods predict the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model degradation pathways. Parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。